

# Technical Support Center: Adhesion Improvement of Sputtered Mo-Ti Films

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## Compound of Interest

Compound Name: Molybdenum;titanium

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges related to the adhesion of sputtered Molybdenum-Titanium (Mo-Ti) films on various substrates.

## Troubleshooting Guide

This guide is designed to help you diagnose and resolve common adhesion problems encountered during your experiments.

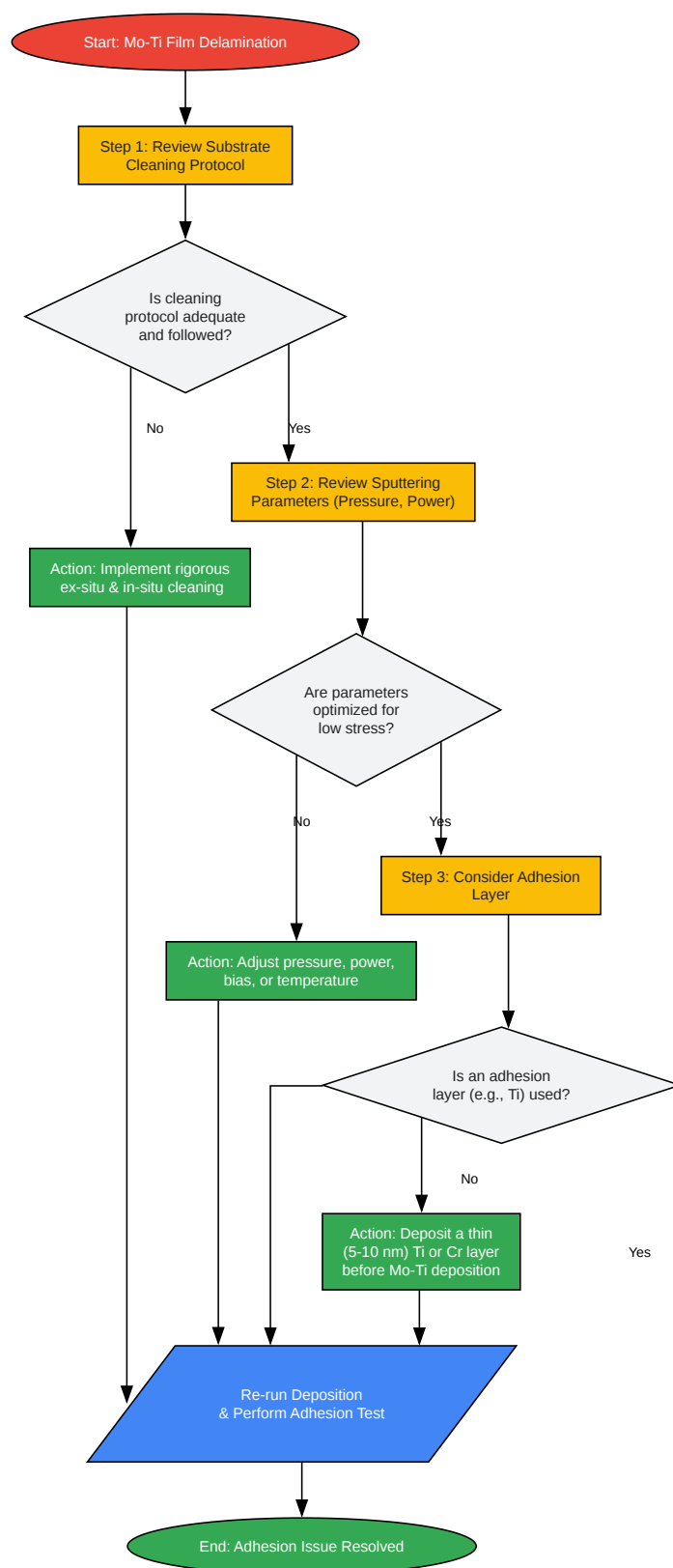
**Q1:** My sputtered Mo-Ti film is peeling or delaminating from the substrate. What are the immediate steps to troubleshoot this issue?

**A1:** Film peeling, or delamination, is a critical sign of poor adhesion. Follow these steps to diagnose the root cause:

- **Verify Substrate Cleanliness:** The most common cause of poor adhesion is substrate contamination.<sup>[1][2]</sup> Any residual organic materials, moisture, or particulate matter can act as a weak boundary layer.<sup>[2]</sup> Review your cleaning protocol. Was it appropriate for the substrate material? Was it performed immediately before loading into the sputtering system?
- **Review Sputtering Parameters:** Sub-optimal sputtering parameters are a primary cause of high internal stress, which leads to delamination.<sup>[2][3]</sup> Check your deposition pressure, sputtering power, and substrate temperature against recommended values.

- Inspect the Vacuum Chamber: Ensure the vacuum chamber is clean and the base pressure is sufficiently low (e.g.,  $< 4 \times 10^{-7}$  Torr).[\[3\]](#)[\[4\]](#) Contamination or leaks in the system can introduce impurities into the film.
- Consider an Adhesion Layer: For challenging substrates, an adhesion-promoting interlayer (e.g., a very thin layer of Ti or Cr) might be necessary to bridge the interface between the substrate and the Mo-Ti film.[\[5\]](#)[\[6\]](#)

Below is a workflow to guide you through the troubleshooting process.



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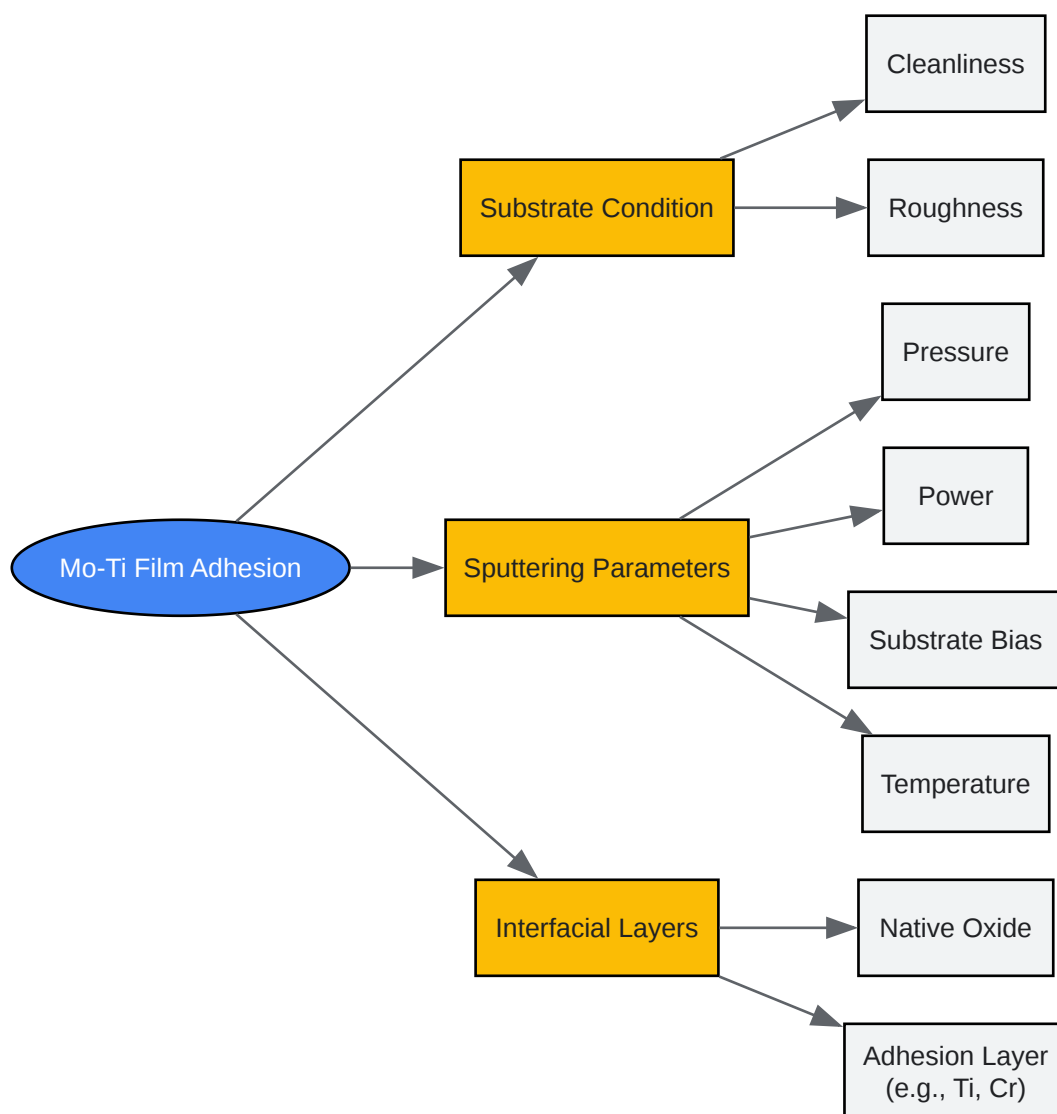
Troubleshooting workflow for Mo-Ti film delamination.

## Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the adhesion of sputtered Mo-Ti films?

A1: Several factors critically influence adhesion.<sup>[7]</sup> These can be categorized as:

- **Substrate Condition:** The cleanliness, roughness, and chemical nature of the substrate surface are paramount. A pristine surface is essential for forming strong chemical bonds with the deposited film atoms.<sup>[1][2]</sup>
- **Sputtering Process Parameters:**
  - **Working Gas Pressure:** This affects the energy of sputtered atoms reaching the substrate.<sup>[2]</sup> Lower pressures can increase particle energy, potentially improving adhesion through implantation, while higher pressures can reduce intrinsic stress.<sup>[8][9]</sup>
  - **Sputtering Power:** Higher power increases the kinetic energy of sputtered particles, which can enhance surface diffusion and create denser films with better adhesion.<sup>[2][8]</sup> However, excessively high power can increase compressive stress.<sup>[2]</sup>
  - **Substrate Temperature:** Heating the substrate during deposition provides thermal energy to adatoms, increasing their mobility and allowing them to find more stable, low-energy sites, thus improving adhesion.<sup>[8]</sup>
  - **Substrate Bias Voltage:** Applying a negative bias voltage to the substrate accelerates positive ions from the plasma towards it.<sup>[10]</sup> This ion bombardment can densify the film and improve adhesion, but excessive bias can create defects and high stress.<sup>[11][12]</sup>
- **Interfacial Layers:** The presence of native oxides or the use of a dedicated adhesion layer (interlayer) significantly impacts the film-substrate bond.<sup>[5]</sup> A thin titanium or chromium layer is often used to promote adhesion on various substrates.<sup>[5][6]</sup>



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Key factors influencing Mo-Ti film adhesion.

Q2: How does an adhesion layer, like Titanium (Ti), work?

A2: A titanium interlayer improves adhesion through several mechanisms. Ti is a reactive metal that readily forms strong chemical bonds with both the underlying substrate (often by reacting with surface oxides) and the subsequently deposited Mo-Ti film. This creates a chemically stable and mechanically robust intermediate zone that bridges the two dissimilar materials, reduces interfacial stress, and enhances the overall bond strength.<sup>[13][14]</sup>

Q3: Can post-deposition annealing improve the adhesion of Mo-Ti films?

A3: Post-deposition annealing can sometimes improve adhesion by promoting interdiffusion at the film-substrate interface, which can strengthen the bond. However, it can also have detrimental effects. For instance, annealing can increase residual stress due to differences in the thermal expansion coefficients between the film and substrate.[15] On polymer substrates, annealing has been shown to deteriorate adhesion.[16] The effect is highly dependent on the film-substrate materials and the annealing temperature and atmosphere. It should be evaluated on a case-by-case basis.

## Data Presentation: Sputtering Parameters

The following tables summarize the general effects of key DC magnetron sputtering parameters on film properties and adhesion. Optimal values are system-dependent and must be determined empirically.

Table 1: Effect of Sputtering Power and Working Pressure on Mo-Ti Film Adhesion

Parameter	Low Value Effect	High Value Effect	General Recommendation for Improved Adhesion
Sputtering Power	Lower adatom energy, potentially weaker bonds, and porous film structure.[2]	Higher adatom energy promotes surface diffusion, denser films, and potential for implantation, but can increase compressive stress.[2][8]	Start with moderate power and increase incrementally. High initial power can sometimes be used to promote implantation at the interface.[8]
Working Pressure (Ar)	Higher kinetic energy of sputtered atoms (fewer collisions), can increase stress and cause film peeling.[4]	Lower kinetic energy (more collisions), can lead to more porous films but may reduce compressive stress, improving adhesion.[9][17]	Higher pressures (e.g., 10-17 mTorr) often reduce stress and improve adhesion, though this can be at the expense of film density.[4][9]

Table 2: Effect of Substrate Bias and Temperature on Mo-Ti Film Adhesion

Parameter	Effect on Adhesion	General Recommendation for Improved Adhesion
Substrate Bias (Negative)	Increases ion bombardment, leading to denser films and enhanced adhesion. <a href="#">[10]</a> <a href="#">[11]</a> However, excessive voltage can create defects and high compressive stress, which is detrimental to adhesion. <a href="#">[12]</a>	Apply a moderate negative bias (e.g., -50V to -150V). The optimal voltage must be determined experimentally for your specific system and materials. <a href="#">[10]</a> <a href="#">[11]</a>
Substrate Temperature	Increases adatom surface mobility, allowing atoms to settle in lower-energy sites, which can improve crystal structure and adhesion. <a href="#">[8]</a>	Heating the substrate (e.g., 100-300 °C) prior to and during deposition is generally beneficial for adhesion, provided the substrate can withstand the temperature. <a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Standard Substrate Cleaning Procedure (for Silicon/Glass)

This protocol describes a two-stage cleaning process: ex-situ wet chemical cleaning followed by in-situ plasma cleaning.[\[1\]](#)

- Ex-Situ Cleaning:
  - Place substrates in a beaker with Acetone.
  - Ultrasonicate for 10 minutes to remove organic contaminants.
  - Transfer substrates to a beaker with Isopropyl Alcohol (IPA).
  - Ultrasonicate for 10 minutes.
  - Rinse thoroughly with deionized (DI) water for 1 minute.

6. Dry substrates completely using a nitrogen (N<sub>2</sub>) gun.
  7. Immediately load substrates into the vacuum chamber load-lock.
- In-Situ Cleaning:
    1. After achieving high vacuum in the process chamber, perform an in-situ plasma etch.
    2. Introduce Argon (Ar) gas to a pressure of ~20 mTorr.
    3. Apply a low RF power (e.g., 50 Watts) to the substrate holder for 5-10 minutes.[\[18\]](#) This step removes any remaining adsorbed water and light organic contaminants.[\[1\]](#)[\[19\]](#)
    4. Proceed with film deposition without breaking vacuum.

#### Protocol 2: Sputter Deposition of a Mo-Ti Film with a Ti Adhesion Layer

This protocol outlines the deposition of a Mo-Ti film on a cleaned substrate using a Ti interlayer to promote adhesion.

- System Preparation:
  1. Ensure the sputtering system has reached the desired base pressure (e.g.,  $< 4 \times 10^{-7}$  Torr).[\[4\]](#)
  2. Perform substrate cleaning as per Protocol 1.
- Ti Adhesion Layer Deposition:
  1. Set sputtering gas (Argon) flow to achieve the desired working pressure (e.g., 5 mTorr).
  2. Set DC power to the Titanium (Ti) target (e.g., 100-200 W).
  3. Pre-sputter the Ti target with the shutter closed for 5 minutes to clean the target surface.
  4. Open the shutter and deposit a thin (5-10 nm) Ti layer onto the substrate.
- Mo-Ti Film Deposition:



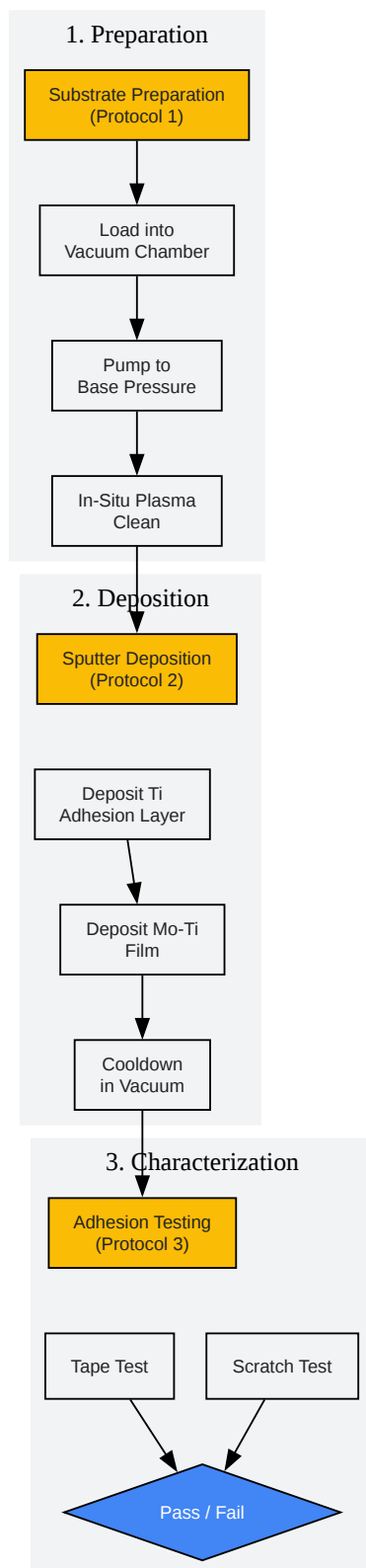
1. Without breaking vacuum, switch power to the Molybdenum-Titanium (Mo-Ti) alloy target (or co-sputter from separate Mo and Ti targets).
  2. Adjust process parameters (power, pressure) as required for the Mo-Ti film.
  3. Pre-sputter the Mo-Ti target(s) with the shutter closed for 5-10 minutes.
  4. Open the shutter and deposit the Mo-Ti film to the desired thickness.
- Cooldown:
    1. Turn off power to the targets and allow the substrate to cool down in vacuum before venting the chamber.

### Protocol 3: Adhesion Testing

Two common methods for evaluating film adhesion are the qualitative tape test and the quantitative scratch test.

- Tape Test (Qualitative - based on ASTM D3359):
  1. Use a specified pressure-sensitive tape (e.g., as per FED Spec. L-T-90, Type 1).[\[20\]](#)
  2. Press a strip of the tape firmly onto the coated surface, ensuring no air bubbles are trapped.
  3. Rapidly pull the tape off at a 90-degree angle to the substrate surface.[\[20\]](#)
  4. Inspect the tape and the film surface. An acceptable film will show no signs of removal.[\[20\]](#)
- Scratch Test (Quantitative):
  1. This test uses a diamond stylus of a known radius that is drawn across the film surface.
  2. The vertical load on the stylus is progressively increased until the film begins to fail (e.g., peel, crack, or delaminate).
  3. The load at which failure occurs is known as the critical load (Lc) and provides a quantitative measure of adhesion.[\[17\]](#)

4. The scratch track is examined with an optical microscope to identify the precise point and mode of failure.



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Experimental workflow for Mo-Ti film deposition and testing.

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